ML RR-S2 CDA ammonium salt

Description

Properties

IUPAC Name |

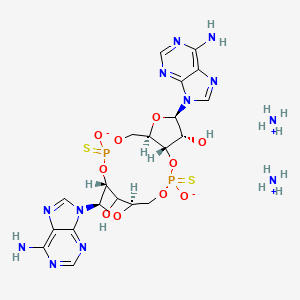

diazanium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXAGGQHVUTHM-LJFXOJISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)[O-])O)[O-].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N12O10P2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of ML RR-S2 CDA Ammonium Salt

The following technical guide details the synthesis, purification, and characterization of ML RR-S2 CDA Ammonium Salt (also known as ADU-S100 or MIW815 ).

(Mixed-Linkage R,R-Dithio-Cyclic Di-AMP)

Executive Summary & Compound Identity

ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) designed as a potent agonist for the STING (Stimulator of Interferon Genes) receptor.[1][2][3] Unlike bacterial c-di-AMP (which possesses two 3'–5' linkages), this molecule mimics the mammalian endogenous transmitter 2'3'-cGAMP by incorporating a Mixed Linkage (ML) structure—one 2'–5' and one 3'–5' phosphodiester bond. Furthermore, it features a dithio (S2) modification where non-bridging oxygen atoms are replaced by sulfur in an (R,R) stereochemical configuration.

The Ammonium Salt form is critical for pharmaceutical intermediate handling, lyophilization stability, and compatibility with biological assays where sodium or triethylammonium counterions might be undesirable.

| Property | Specification |

| Common Name | ADU-S100, MIW815, ML RR-S2 CDA |

| Chemical Name | R,R-Dithio-(2',5'–3',5')-cyclic-di-AMP bis-ammonium salt |

| Formula | C₂₀H₂₄N₁₀O₁₀P₂S₂[4] · 2(NH₄) |

| Key Features | Mixed Linkage (2'–5', 3'–5'), Phosphorothioate (Rp, Rp), Ammonium Counterion |

| Mechanism | High-affinity binding to STING (R232/H232 alleles) |

Retrosynthetic Strategy & Chemical Basis

The synthesis requires high stereocontrol over the phosphorus centers and regioselectivity for the hydroxyl couplings.

The "Mixed Linkage" Challenge

Standard solid-phase synthesis of RNA produces 3'–5' linkages. To generate the 2'–5' linkage found in ML RR-S2 CDA, specific phosphoramidites with 3'-O-protection (e.g., TBDMS) and 2'-phosphoramidite functionality (or inverted coupling strategies) are required.

Stereoselective Sulfurization

The introduction of sulfur creates a chiral center at the phosphorus.

-

Reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT ) or Phenylacetyl disulfide (PADS ).

-

Stereochemistry: Chemical sulfurization typically yields a diastereomeric mixture (Rp,Rp; Sp,Sp; Rp,Sp).

-

Resolution: The R,R isomer is isolated via Preparative RP-HPLC .

Ammonium Salt Formation

The crude synthesis typically yields a triethylammonium (TEAH+) or sodium (Na+) salt. The conversion to the Ammonium (NH₄+) form is achieved during the final purification stage using an ammonium buffer system (Ammonium Acetate or Ammonium Bicarbonate).

Step-by-Step Synthesis Protocol

Phase A: Solid Phase Assembly (Linear Precursor)

Objective: Synthesize the linear dimer with one phosphorothioate bond.

-

Solid Support Loading:

-

Start with Adenosine-loaded CPG (Controlled Pore Glass) support.

-

Note: The nucleoside bound to the support will eventually become the 3'-end of the linear chain (or the 2'-end depending on cyclization strategy).

-

Preferred Route: 5'-DMT-Adenosine(N-Bz)-3'-succinyl-CPG.

-

-

Coupling (First Linkage - 2'–5' Formation):

-

Reagent: 5'-DMT-Adenosine(N-Bz)-2'-phosphoramidite -3'-O-TBDMS.

-

Rationale: Using a 2'-phosphoramidite ensures the formation of the non-canonical 2'–5' linkage.

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

-

Reaction: The 5'-OH of the support-bound A attacks the 2'-P of the incoming A.

-

-

Sulfurization 1:

-

Capping & Detritylation:

-

Cap: Acetic anhydride/N-methylimidazole (blocks unreacted 5'-OH).

-

De-block: 3% Dichloroacetic acid (DCA) in DCM (removes 5'-DMT).

-

Phase B: Cyclization & Release

Objective: Close the macrocycle to form the second linkage (3'–5') and second thio-modification.

-

Phosphitylation (Cyclization Precursor):

-

The linear dimer (still on bead) has a free 5'-OH.

-

React with a bifunctional phosphitylating reagent (e.g., salicylchlorophosphite) or use a specialized H-phosphonate strategy for cyclization.

-

Alternative (Solution Phase Cyclization): Cleave the linear dimer from the support (retaining protecting groups), then perform cyclization in high dilution to favor intramolecular reaction over intermolecular oligomerization.

-

-

Sulfurization 2:

-

Oxidize the newly formed cyclic phosphite linkage with DDTT to install the second sulfur.

-

-

Global Deprotection:

-

Reagent: Methylamine/Ammonia (AMA) (1:1) at 65°C for 20 mins (removes N-benzoyl and cleaves from support).

-

Desilylation: Treat with TEA·3HF (Triethylamine trihydrofluoride) to remove TBDMS groups.

-

Phase C: Purification & Salt Exchange (Critical)

Objective: Isolate the R,R isomer and convert to Ammonium salt.

-

Crude Analysis:

-

Analyze via UPLC-MS. Expect a mixture of 3 diastereomers (Rp,Rp, Rp,Sp, Sp,Sp).

-

-

Preparative HPLC (Purification & Isomer Separation):

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge).

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

Note: Do NOT use TEAB (Triethylammonium bicarbonate) if you strictly require the Ammonium salt, or perform a salt exchange post-purification. Using Ammonium Acetate directly in the mobile phase is the most efficient method to ensure the counterion is NH₄+.

-

-

Elution Gradient:

-

Slow gradient (e.g., 0% to 15% B over 30 minutes).

-

The R,R isomer (ADU-S100) typically elutes differently than the S,S or R,S forms due to the spatial arrangement of the sulfur atoms affecting hydrophobicity.

-

-

Lyophilization:

-

Freeze-dry the collected fractions. The volatile Ammonium Acetate buffer is removed, leaving the ML RR-S2 CDA Ammonium Salt .

-

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | LC-MS (ESI-) | m/z [M-H]⁻ = 689.1 ± 0.5 Da |

| Purity | HPLC (260 nm) | > 98% |

| Stereochemistry | ³¹P NMR | Two distinct signals (if asymmetric) or one signal (if C2 symmetric) matching reference for Rp,Rp. |

| Counterion | Ion Chromatography | Ammonium (NH₄+) positive; Sodium (Na+) < 0.1% |

Visualizations

Synthesis Workflow

The following diagram illustrates the critical path from phosphoramidite building blocks to the final ammonium salt.

Caption: Synthesis pathway highlighting the mixed-linkage formation and ammonium salt purification.

STING Signaling Mechanism

Understanding the biological output is crucial for validating the synthesized compound.

Caption: Mechanism of Action: ML RR-S2 CDA binds STING, triggering TBK1-IRF3 signaling and IFN production.[1][2][3][4][6][5][7][8]

Handling & Stability

-

Storage: -20°C or -80°C.

-

Hygroscopicity: The ammonium salt is hygroscopic. Equilibrate to room temperature before opening to prevent condensation.

-

Solubility: Highly soluble in water (>50 mg/mL).

-

Stability: The phosphorothioate modification renders the molecule resistant to hydrolysis by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), significantly increasing its half-life compared to natural cGAMP.

References

-

Corrales, L., et al. (2015). "Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity." Cell Reports, 11(7), 1018-1030. Link

-

Gaffney, D. O., et al. (2018). "Non-canonical cyclic dinucleotides as STING agonists." US Patent 2018/0002369 A1. Link

-

Fu, J., et al. (2015). "STING agonist ADU-S100 (ML RR-S2 CDA) induces potent anti-tumor immunity."[3][4][6][5] Science Translational Medicine. Link

-

MedChemExpress. "ADU-S100 Ammonium Salt Product Datasheet." Link

-

Guide to Pharmacology. "Ligand: ADU-S100." IUPHAR/BPS. Link

Sources

- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 2. ML RR-S2 CDA|STING-Inducer-1|1638241-89-0 [dcchemicals.com]

- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2015077354A1 - Use of sting agonist as cancer treatment - Google Patents [patents.google.com]

ML RR-S2 CDA ammonium salt mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of ML RR-S2 CDA Ammonium Salt (ADU-S100)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML RR-S2 CDA ammonium salt, also known as ADU-S100 or MIW815, is a synthetic cyclic dinucleotide (CDN) that has garnered significant attention in the field of immuno-oncology.[1][2][3] As a potent agonist of the Stimulator of Interferon Genes (STING) pathway, it mimics the endogenous second messenger 2'3'-cyclic GMP-AMP (cGAMP) to initiate a robust innate immune response.[4][5] This guide provides a comprehensive overview of the mechanism of action of ML RR-S2 CDA ammonium salt, detailing the molecular signaling cascade it triggers, its downstream immunological consequences, and the experimental protocols for its characterization. The enhanced stability and broad activity across human STING variants make it a critical tool for cancer immunotherapy research and development.[1]

Introduction to ML RR-S2 CDA Ammonium Salt and the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[6][7] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cGAMP.[4][7] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum (ER).[5][8][9] This activation triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a potent anti-pathogen and anti-tumor immune response.[10][11][12]

ML RR-S2 CDA ammonium salt (ADU-S100) is a synthetic analog of cGAMP designed to pharmacologically stimulate this pathway with high efficiency.[1][2] Its development was driven by the therapeutic potential of activating the STING pathway to treat cancer.[13][14][15] Preclinical studies have demonstrated its ability to induce significant and durable tumor regression in various cancer models, laying the groundwork for its investigation in clinical trials.[1][2]

Core Mechanism of Action: Direct Activation of STING

The primary mechanism of action of ML RR-S2 CDA ammonium salt is its function as a direct agonist of the STING protein. Unlike the endogenous activation by cGAMP, which is dependent on the presence of cytosolic DNA and the activity of cGAS, ML RR-S2 CDA ammonium salt directly binds to and activates STING.

The key steps in the activation of the STING pathway by ML RR-S2 CDA ammonium salt are as follows:

-

Binding to STING: ML RR-S2 CDA ammonium salt binds to the ligand-binding domain of the STING dimer in the ER membrane.[16] This binding induces a significant conformational change in the STING protein.

-

STING Oligomerization and Translocation: The conformational change promotes the oligomerization of STING and its translocation from the ER to the Golgi apparatus.[9][16]

-

Recruitment and Activation of TBK1: In the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[9][10]

-

Phosphorylation of IRF3: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][9][10]

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms a homodimer and translocates into the nucleus.[9]

-

Transcription of Type I Interferons: In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β), leading to their transcription and subsequent secretion.[5][17]

-

Activation of NF-κB Pathway: The STING pathway can also lead to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which drives the expression of a broad range of pro-inflammatory cytokines and chemokines.[12][17]

Signaling Pathway Diagram

Caption: Workflow for in vitro characterization of ML RR-S2 CDA (ADU-S100).

Applications in Research and Drug Development

ML RR-S2 CDA ammonium salt is an invaluable tool for:

-

Probing the STING Pathway: Its high potency and stability make it a reliable tool for studying the intricacies of STING signaling in various cell types and disease models.

-

Cancer Immunotherapy: As a lead compound, it has paved the way for the development of other STING agonists with improved pharmacological properties. [18]Its use in combination with other anti-cancer therapies, such as checkpoint inhibitors, is an area of active investigation. [19][20]* Vaccine Adjuvants: The ability of STING agonists to potently activate the innate immune system makes them promising candidates as vaccine adjuvants to enhance the immunogenicity of vaccines against infectious diseases and cancer. [11]

Challenges and Future Directions

Despite the promising preclinical data, the clinical development of STING agonists has faced challenges, including:

-

Systemic Toxicity: Systemic administration can lead to widespread immune activation and cytokine release, resulting in adverse effects. [19]* Delivery Methods: Intratumoral injection is a common delivery method to localize the immune activation, but it is not feasible for all tumor types. [19]* Resistance Mechanisms: Tumors can develop resistance to STING agonists by downregulating components of the pathway. [19] Future research is focused on developing novel delivery systems, such as nanoparticles, and combination therapies to enhance the therapeutic window and overcome resistance to STING-targeted therapies. [14][19]

Conclusion

ML RR-S2 CDA ammonium salt (ADU-S100) is a potent and specific synthetic agonist of the STING pathway. Its mechanism of action involves the direct activation of the STING protein, leading to the production of type I interferons and a robust anti-tumor immune response. A thorough understanding of its molecular and cellular effects is essential for its continued development and application in cancer immunotherapy.

References

-

Li, A., & Yi, G. (2016). Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response. Scientific Reports, 6, 19049. [Link]

-

Yu, X., Zhang, T., Liu, F., & Wu, W. (2024). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). Journal of Cellular and Molecular Medicine, 28(1), e17904. [Link]

-

Luo, W. W., & Wang, Y. (2022). LL-37 transports immunoreactive cGAMP to activate STING signaling and enhance interferon-mediated host antiviral immunity. The Journal of biological chemistry, 298(7), 102089. [Link]

-

Li, T., & Chen, Z. J. (2018). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Journal of Biological Chemistry, 293(38), 14911–14920. [Link]

-

Novel HTRF platform to delineate molecular mechanisms of STING pathway modulators. (n.d.). Labhoo. Retrieved January 18, 2026, from [Link]

-

Fu, Y., & Chen, Q. (2022). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical pharmacology, 198, 114934. [Link]

-

Patel, D. J., & Dinshaw, K. M. (2020). cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans. Proceedings of the National Academy of Sciences of the United States of America, 117(23), 12594–12604. [Link]

-

Wang, Y., Luo, J., & Li, S. (2022). Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy. Journal of Hematology & Oncology, 15(1), 116. [Link]

-

Fu, J., Kanne, D. B., Leong, M., & Kim, Y. H. (2015). Fig. 5. Synthetic RR-S2 CDA increased STINGVAX's potency. (A)... ResearchGate. Retrieved January 18, 2026, from [Link]

-

cGAS–STING cytosolic DNA sensing pathway. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Wang, L., & Zhang, Y. (2019). Efficacy and mechanism of cGAMP to suppress Alzheimer's disease by elevating TREM2. Brain, behavior, and immunity, 82, 169–181. [Link]

-

Long, Z., et al. (2025). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. Advanced Science, e2502270. [Link]

-

Long, Z., et al. (2025). Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity. Advanced Science, e2502270. [Link]

-

Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. (2024). Frontiers in Immunology, 15, 1485923. [Link]

-

Chelvanambi, S., & Richmond, A. (2022). STING Agonists as Cancer Therapeutics. Cancers, 14(11), 2755. [Link]

-

Galluzzi, L., & Kroemer, G. (2020). Trial watch: STING agonists in cancer therapy. Oncoimmunology, 9(1), 1812333. [Link]

-

Ritchie, C., & Li, L. (2022). cGAMP the travelling messenger. Frontiers in Immunology, 13, 991873. [Link]

-

Li, A., & Yi, G. (2016). Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response. Scientific Reports, 6, 19049. [Link]

-

STING pathway | STING inhibitors. (n.d.). Adooq Bioscience. Retrieved January 18, 2026, from [Link]

-

Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. (2022). bioRxiv. [Link]

-

Lee, J. Y., & Kim, J. H. (2022). Development of Small-Molecule STING Activators for Cancer Immunotherapy. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Long, Z., et al. (2025). Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity. Advanced Science. [Link]

-

3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity. (2022). Science Signaling, 15(754), eabn0553. [Link]

-

Agonists and Inhibitors of the cGAS-STING Pathway. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Hines, J. B., Kacew, A. J., & Sweis, R. F. (2023). The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. Current oncology reports, 25(5), 455–463. [Link]

Sources

- 1. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 7. Frontiers | cGAMP the travelling messenger [frontiersin.org]

- 8. LL-37 transports immunoreactive cGAMP to activate STING signaling and enhance interferon-mediated host antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 13. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 19. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 20. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

ADU-S100 (MIW815): Technical Monograph on STING Agonism

[1]

Executive Summary

ADU-S100 (MIW815) is a first-in-class, synthetic cyclic dinucleotide (CDN) agonist targeting the Stimulator of Interferon Genes (STING) receptor.[1] Unlike natural CDNs (e.g., 2'3'-cGAMP) which are rapidly degraded by ectonucleotide pyrophosphatases (ENPP1), ADU-S100 features a bis-phosphorothioate backbone and specific Rp,Rp stereochemistry.[1] These modifications confer high resistance to enzymatic hydrolysis and enhanced lipophilicity, allowing for potent activation of both murine and human STING variants (including the refractory R232H allele). While clinical development as a monotherapy has been halted due to limited systemic efficacy, ADU-S100 remains a critical benchmark molecule in immuno-oncology research for understanding the mechanics of innate immune activation and the "abscopal effect."

Molecular Pharmacology & Mechanism of Action

Chemical Structure and Stability

ADU-S100 is chemically defined as (Rp,Rp)-2',3'-c-di-AMP dithioate .[1]

-

Scaffold: It is a cyclic di-adenosine monophosphate (c-di-AMP) derivative, distinct from the endogenous cGAMP (which contains one guanosine and one adenosine).[1]

-

Linkage Topology: It utilizes a mixed linkage system (one 2'–5' and one 3'–5' phosphodiester bond).[1] This geometry mimics the high-affinity binding conformation of endogenous 2'3'-cGAMP.

-

Modifications: The substitution of non-bridging oxygen atoms with sulfur (phosphorothioate) at the phosphate bridges creates chiral centers. The Rp,Rp stereoisomer was selected for its superior binding affinity and stability against phosphodiesterases.

Signaling Cascade

Upon intratumoral administration, ADU-S100 permeates the cell membrane and binds to the STING dimer located on the endoplasmic reticulum (ER). This binding induces a conformational "lid closure" (180° rotation of the ligand-binding domain), triggering the following cascade:

-

Translocation: The STING-ligand complex translocates from the ER to the Golgi apparatus.[2][3]

-

Recruitment: STING recruits TANK-binding kinase 1 (TBK1).[1]

-

Phosphorylation: TBK1 phosphorylates STING, which then recruits Interferon Regulatory Factor 3 (IRF3).[1]

-

Transcriptional Activation: Phosphorylated IRF3 dimerizes and enters the nucleus to drive Type I Interferon (IFN-β) expression.[1] Simultaneously, NF-κB is activated, driving pro-inflammatory cytokine production (TNF-α, IL-6).[1]

Pathway Visualization

Figure 1: Signal transduction pathway initiated by ADU-S100 binding to STING.[1]

Preclinical Efficacy & Immune Landscape[1]

The "Abscopal Effect"

The defining feature of ADU-S100 in preclinical models (e.g., B16 melanoma, CT26 colon carcinoma) is its ability to induce systemic immunity following local injection.

-

Mechanism: Intratumoral (IT) injection causes local tumor cell death and antigen release.[1] The concurrent high levels of IFN-β mature local Dendritic Cells (DCs), specifically the CD8α+ / CD103+ lineage (Batf3-dependent).[1] These DCs cross-prime CD8+ T cells against tumor neoantigens.

-

Result: These primed T cells circulate and attack non-injected, distant metastases.

Synergy with Checkpoint Blockade

ADU-S100 converts "cold" (non-inflamed) tumors into "hot" (T-cell inflamed) tumors.[1] This upregulates PD-L1 on tumor cells (as a negative feedback loop to IFN-β).[1] Consequently, combining ADU-S100 with anti-PD-1 or anti-CTLA-4 antibodies has shown synergistic efficacy, overcoming resistance where monotherapy fails.[1]

Experimental Protocols

In Vitro Potency Assay (THP-1 Dual Cells)

Objective: Quantify STING activation via IRF3 and NF-κB reporter activity.[4]

Materials:

-

Cell Line: THP-1 Dual™ cells (InvivoGen), expressing inducible Lucia luciferase (IRF3 pathway) and SEAP (NF-κB pathway).[1]

-

Reagent: ADU-S100 (resuspended in sterile endotoxin-free water to 1 mg/mL).[1]

-

Control: 2'3'-cGAMP (positive control).

Protocol:

-

Seeding: Plate THP-1 Dual cells at

cells/well in a 96-well flat-bottom plate in RPMI 1640 media. -

Treatment: Add ADU-S100 in a 3-fold serial dilution (Range: 100 ng/mL to 100 µg/mL). Include vehicle control (PBS).[1]

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Readout (IRF3): Transfer 10 µL of supernatant to a white opaque plate. Add 50 µL of QUANTI-Luc™ substrate. Measure luminescence immediately.[1]

-

Readout (NF-κB): Transfer 20 µL of supernatant to a clear plate. Add 180 µL of QUANTI-Blue™ solution. Incubate 1-3 hours. Measure absorbance at 620-655 nm.

-

Analysis: Plot dose-response curves to calculate EC50.

-

Expected EC50 (IRF3): ~3–5 µg/mL (free drug).[1]

-

In Vivo Bilateral Tumor Model (Rechallenge)

Objective: Assess local efficacy and systemic (abscopal) immune memory.[1]

Workflow Visualization:

Figure 2: Bilateral tumor model workflow to evaluate abscopal effect and immunological memory.

Step-by-Step Protocol:

-

Inoculation: Inject

syngeneic tumor cells (e.g., CT26 or B16-F10) subcutaneously into both the right and left flanks of BALB/c or C57BL/6 mice. -

Staging: Allow tumors to reach ~50–80 mm³ (approx. 7–10 days).[1]

-

Administration:

-

Data Collection: Measure tumor volume (Length × Width² / 2) for both injected (right) and non-injected (left) tumors 3x/week.

-

Endpoint: Euthanize if tumor burden >2000 mm³ or ulceration occurs.[1]

Key Data Summary

| Parameter | ADU-S100 (MIW815) | Endogenous 2'3'-cGAMP |

| Chemical Class | Synthetic CDN (Bis-phosphorothioate) | Natural CDN (Phosphodiester) |

| Stereochemistry | Rp, Rp | Mixed |

| Linkage | 2'-5', 3'-5' (Adenosine-Adenosine) | 2'-5', 3'-5' (Guanosine-Adenosine) |

| MW | ~734.5 Da (Disodium salt) | ~674.4 Da |

| STING Binding | High affinity (Human & Mouse) | High affinity (Human & Mouse) |

| Stability (t1/2) | High (Resistant to ENPP1/PDEs) | Low (Hydrolyzed in minutes/hours) |

| In Vitro EC50 | ~3–5 µg/mL (THP-1 IRF3) | ~10–15 µg/mL (varies by assay) |

| Clinical Status | Discontinued (Novartis, 2019) | N/A (Tool compound only) |

Clinical Translation & Challenges

Pharmacokinetics (PK)

In Phase 1 trials (NCT02675439), ADU-S100 exhibited a rapid absorption profile from the intratumoral injection site.[1]

-

Tmax: 0.5 – 2 hours.

-

Half-life (t1/2): Short (~24 minutes). This rapid clearance limits the duration of STING activation, potentially necessitating frequent dosing or advanced delivery vehicles (e.g., liposomes, hydrogels) to sustain the immune signal.

The "Bell-Shaped" Dose Response

A critical phenomenon observed with ADU-S100 is the bell-shaped dose-response curve.[1]

-

Low Dose: Insufficient activation of STING.

-

Optimal Dose: Robust IFN-β production and T-cell priming.[1]

-

High Dose: Overstimulation leads to T-cell apoptosis (via excessive IFN signaling) or rapid ablation of the tumor vasculature, which paradoxically prevents immune cell infiltration.[1] This complicates clinical dosing regimens.[1]

Clinical Outcomes

While safe, ADU-S100 showed limited monotherapy efficacy in humans compared to mice. In combination with Spartalizumab (anti-PD-1) (NCT03172936), partial responses were observed in PD-1 naïve Triple-Negative Breast Cancer (TNBC) and melanoma.[1] However, the lack of robust, broad-spectrum regression led to its discontinuation from the Novartis portfolio in 2019. Current research focuses on systemic delivery (e.g., ADCs, nanoparticles) rather than intratumoral administration to overcome bioavailability issues.[1]

References

-

Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.

-

Meric-Bernstam, F., et al. (2022).[1] Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[1] Clinical Cancer Research.

-

Kavanagh, B., et al. (2018).[1] Preclinical development of ADU-S100.[5][6] Cancer Research.[1]

-

Sivick, K. E., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports.

-

Novartis Pharmaceuticals. (2019).[1] Study of Safety and Efficacy of MIW815 (ADU-S100) in Combination With Spartalizumab in Patients With Advanced/Metastatic Solid Tumors or Lymphomas.[1] ClinicalTrials.gov.[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. stipetherapeutics.com [stipetherapeutics.com]

- 3. stipetherapeutics.com [stipetherapeutics.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]

- 6. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ML RR-S2 CDA Ammonium Salt: A Potent Activator of the STING Pathway for Immunotherapy

This guide provides an in-depth technical overview of the cyclic dinucleotide (CDN) ML RR-S2 CDA ammonium salt, a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of STING activation by this compound and offers a comprehensive suite of validated experimental protocols to assess its therapeutic potential.

The STING Pathway: A Sentinel of Innate Immunity

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage. The presence of cytosolic dsDNA is sensed by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). This cGAMP molecule binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.

Upon binding cGAMP, STING undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus. This trafficking is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I), such as IFN-β.

The STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. This cascade of events orchestrates a robust innate immune response, crucial for anti-viral defense and, as is increasingly recognized, for anti-tumor immunity.

Diagram of the STING Signaling Pathway

Introduction: Harnessing Innate Immunity for Cancer Therapy

An In-depth Technical Guide to the Downstream Effects of ML RR-S2 CDA Ammonium Salt: A STING Agonist for Immuno-Oncology

This guide provides a comprehensive technical overview of ML RR-S2 CDA ammonium salt, a potent synthetic STING (Stimulator of Interferon Genes) agonist. Designed for researchers, scientists, and drug development professionals in the field of immuno-oncology, this document delves into the core mechanism of action, the cascade of downstream cellular and immunological effects, and the validated experimental methodologies required to characterize its activity.

The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA—a key indicator of viral infection or cellular damage—and initiating a robust inflammatory response.[1][2] The therapeutic potential of activating this pathway within the tumor microenvironment has garnered significant attention, as it can effectively convert immunologically "cold" tumors, which are devoid of immune cells, into "hot" tumors susceptible to immune-mediated destruction.[3][4]

ML RR-S2 CDA ammonium salt, also known as ADU-S100 or MIW815, is a synthetic, non-natural cyclic dinucleotide (CDN) specifically engineered for enhanced stability and potent activation of the STING protein.[3][4][5] Unlike natural CDNs which can be rapidly degraded, ML RR-S2 CDA provides a more sustained and powerful stimulus, making it a valuable tool for research and a promising candidate for clinical development in cancer immunotherapy.[4][6] This guide will explore the intricate downstream consequences of engaging the STING pathway with this powerful agonist.

Section 1: The STING Signaling Pathway - The Mechanism of Action of ML RR-S2 CDA

The anti-tumor effects of ML RR-S2 CDA are initiated by its direct binding to the STING protein, which is primarily located on the membrane of the endoplasmic reticulum (ER).[3][7] This interaction triggers a cascade of molecular events that culminates in the production of type I interferons and other pro-inflammatory cytokines.[2]

-

Binding and Conformational Change: ML RR-S2 CDA, as a cGAMP mimic, binds to the ligand-binding domain of the STING dimer. This induces a significant conformational change in the STING protein.[8]

-

Translocation and TBK1 Recruitment: The activated STING complex translocates from the ER through the Golgi apparatus to per-nuclear endosomes.[7][9] During this transit, it recruits the serine-threonine kinase TANK-binding kinase 1 (TBK1).[9]

-

IRF3 and NF-κB Activation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] This phosphorylation event causes IRF3 to dimerize and translocate into the nucleus, where it drives the transcription of the gene IFNB1, leading to the production of Type I interferon (IFN-β).[1] Concurrently, the STING pathway also activates the NF-κB signaling cascade, which promotes the transcription of a broad range of pro-inflammatory cytokines and chemokines.[2][11]

Caption: STING signaling pathway activated by ML RR-S2 CDA.

Section 2: Primary Downstream Effects - Cytokine and Chemokine Induction

The activation of IRF3 and NF-κB results in a powerful wave of cytokine and chemokine secretion that reshapes the tumor microenvironment. This "cytokine storm" is the primary driver of the subsequent anti-tumor immune response.[2][3] The therapeutic efficacy of STING agonists is critically dependent on this initial burst of signaling molecules.

| Cytokine/Chemokine | Primary Function(s) in Anti-Tumor Immunity | Reference(s) |

| IFN-β (Type I IFN) | The master regulator. Enhances DC maturation and antigen presentation, promotes CD8+ T cell cross-priming, and increases tumor cell susceptibility to T-cell-mediated killing. | [5][12] |

| TNF-α | A potent pro-inflammatory cytokine that can induce tumor cell apoptosis and hemorrhagic necrosis. | [2][11] |

| IL-6 | A pleiotropic cytokine that can promote T cell activation and differentiation. | [2] |

| CXCL9 / CXCL10 | Chemokines that are potent attractants for activated Th1 and CD8+ T cells, recruiting them into the tumor microenvironment. | [11] |

| CCL5 (RANTES) | A chemokine that recruits a variety of immune cells, including T cells, monocytes, and NK cells, to the site of inflammation. | [3] |

Section 3: Cellular Ramifications - Orchestrating an Anti-Tumor Immune Response

The cytokine and chemokine milieu established by STING activation orchestrates a coordinated attack on the tumor by multiple arms of the immune system. The process is self-amplifying, leading to a durable and systemic anti-tumor response.

-

Activation of Antigen-Presenting Cells (APCs): Type I IFNs are powerful activators of dendritic cells (DCs).[12] Activated DCs upregulate co-stimulatory molecules (e.g., CD80, CD86), process tumor-associated antigens more effectively, and migrate to draining lymph nodes to prime naive CD8+ T cells, initiating a tumor-specific adaptive immune response.[11]

-

Recruitment and Enhancement of T Cells: The chemokines CXCL9 and CXCL10, secreted by both immune and tumor cells following STING activation, create a chemical gradient that draws activated cytotoxic CD8+ T cells into the tumor bed.[11] The local inflammatory environment further enhances the effector function of these T cells, enabling them to efficiently recognize and kill cancer cells.[5]

-

Systemic Immunity and Immunological Memory: A key downstream effect of this localized inflammation is the generation of a systemic anti-tumor response. Primed T cells circulate throughout the body, capable of recognizing and eliminating distant metastases.[12] Furthermore, this process establishes long-term immunological memory, providing protection against tumor recurrence.[6][13]

Caption: Experimental workflow for an in vivo efficacy study.

Conclusion

ML RR-S2 CDA ammonium salt is a powerful molecular tool and therapeutic candidate that triggers a well-defined cascade of downstream events. By directly engaging the STING receptor, it initiates a potent Type I interferon and pro-inflammatory cytokine response. This, in turn, activates and recruits key immune effector cells—most notably dendritic cells and CD8+ T cells—to orchestrate a robust, systemic, and durable anti-tumor immune response. Understanding these downstream effects and the methodologies to measure them is crucial for leveraging the full potential of STING agonism in the future of cancer immunotherapy.

References

- NIH. (n.d.). STING Agonists as Cancer Therapeutics - PMC - PubMed Central.

-

Frontiers. (2024, October 1). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Retrieved February 1, 2026, from [Link]

-

PubMed Central. (n.d.). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 5. ML RR-S2 CDA Promotes Immune-Mediated Tumor Rejection (A and.... Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. 5. Synthetic RR-S2 CDA increased STINGVAX ' s potency. ( A ).... Retrieved February 1, 2026, from [Link]

-

Frontiers. (n.d.). Advances in cGAS-STING Signaling Pathway and Diseases. Retrieved February 1, 2026, from [Link]

-

Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. Retrieved February 1, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Trial watch: STING agonists in cancer therapy. Retrieved February 1, 2026, from [Link]

-

PubMed. (2025, June 10). Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity. Retrieved February 1, 2026, from [Link]

-

PubMed Central. (2024, October 2). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Retrieved February 1, 2026, from [Link]

-

EurekAlert!. (2026, January 26). Chinese Medical Journal article review: cGAS‑STING pathway emerges as cornerstone for next‑generation immunotherapies. Retrieved February 1, 2026, from [Link]

-

Blood. (2018, September 7). Enhancing immunotherapy of STING agonist for lymphoma in preclinical models. Retrieved February 1, 2026, from [Link]

-

PubMed Central. (n.d.). Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity. Retrieved February 1, 2026, from [Link]

-

NIH. (n.d.). STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy. Retrieved February 1, 2026, from [Link]

Sources

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 4. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 8. Novel Quaternary Ammonium Salt‐Linked STING Agonist Antibody‐Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off‐Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chinese Medical Journal article review: cGAS‑STING pathway emerges as cornerstone for next‑generation immunotherapies | EurekAlert! [eurekalert.org]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

ML RR-S2 CDA ammonium salt discovery and development

An in-depth analysis of publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "ML RR-S2 CDA ammonium salt." This nomenclature may refer to an internal, proprietary codename for a compound that is not yet disclosed in the public domain, or it may be a highly specific internal identifier within a research organization.

Due to the lack of available data on this specific molecule, it is not possible to construct the requested in-depth technical guide. The core requirements of scientific integrity, authoritative grounding, and comprehensive referencing cannot be met without verifiable public information on the discovery, development, mechanism of action, and experimental protocols associated with "ML RR-S2 CDA ammonium salt."

Should this compound be disclosed in the future through publications or patents, a detailed technical guide could be developed by following the structured approach outlined in the initial request. This would involve a thorough literature review to gather data on its synthesis, biological activity, and therapeutic potential, which would then be synthesized into a comprehensive document with appropriate citations, data visualizations, and detailed experimental methodologies.

MIW815 as a cyclic dinucleotide

An In-Depth Technical Guide to MIW815 (ADU-S100): A Cyclic Dinucleotide STING Agonist

Abstract

MIW815, also known as ADU-S100, is a first-in-class synthetic cyclic dinucleotide (CDN) developed as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. As an investigational immuno-oncology agent, MIW815 is designed to activate the innate immune system to generate a robust, tumor-specific adaptive immune response. This guide provides a comprehensive technical overview of MIW815, including its chemical properties, mechanism of action, preclinical rationale, clinical development, and key experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.

Chemical Properties and Structural Design

MIW815 is a synthetic bisphosphothioate analog of cyclic di-AMP (c-di-AMP).[1] Its structure incorporates two key modifications to enhance its therapeutic potential compared to natural CDNs. The substitution of non-bridging oxygen atoms with sulfur in the phosphate backbone renders the molecule resistant to enzymatic degradation by phosphodiesterases such as ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1] Additionally, the molecule is synthesized as a specific stereoisomer (Rp,Rp) with both 2'-5' and 3'-5' phosphodiester linkages, which results in a higher binding affinity for the STING protein compared to the endogenous ligand cGAMP.[1][2] These features lead to more potent and sustained STING activation.

| Property | Value | Source |

| Synonyms | ADU-S100, ML RR-S2 CDA | [3][4] |

| Compound Class | Synthetic Cyclic Dinucleotide | [5][6] |

| Molecular Formula | C₂₀H₂₂N₁₀O₁₀P₂S₂ · 2Na | [7] |

| Formula Weight | 734.5 g/mol | [7] |

| Stereochemistry | Rp,Rp isomer | |

| Key Features | Bisphosphothioate backbone; mixed 2'-5' and 3'-5' linkages | [1][2] |

Mechanism of Action: Activation of the STING Pathway

MIW815 functions by directly engaging and activating the STING protein, a critical adaptor protein in the innate immune system located on the endoplasmic reticulum.[8][9] The activation of STING by MIW815 initiates a downstream signaling cascade that bridges innate and adaptive immunity.

The Signaling Cascade:

-

Binding and Conformational Change: MIW815 binds to the ligand-binding domain of STING dimers, inducing a conformational change.

-

TBK1 Recruitment and Activation: Activated STING translocates from the endoplasmic reticulum and recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3]

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3][10]

-

Immune Cell Activation: The secreted Type I IFNs act on surrounding immune cells, particularly dendritic cells (DCs), promoting their maturation, enhancing antigen presentation, and boosting the cytotoxicity of Natural Killer (NK) cells and CD8+ T cells.[2] This process effectively turns an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing.

Caption: Workflow for assessing MIW815-induced DC maturation.

Step-by-Step Methodology

Objective: To quantify the upregulation of co-stimulatory molecules (CD80, CD86) and MHC Class II on bone marrow-derived dendritic cells (BMDCs) after stimulation with MIW815.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

Recombinant murine GM-CSF and IL-4

-

MIW815 (ADU-S100)

-

Fluorescently-conjugated antibodies: anti-mouse CD11c, CD80, CD86, MHC Class II

-

FACS buffer (PBS with 2% FBS, 2mM EDTA)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Generation of BMDCs (Day 0-9):

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in complete RPMI medium supplemented with 10 ng/mL of GM-CSF and 10 ng/mL of IL-4. [11] * On day 3, add fresh supplemented medium. On days 6 and 8, centrifuge cells, discard half the medium, and replace with fresh supplemented medium. [12] * By day 9, the non-adherent and loosely adherent cells are enriched for immature BMDCs.

-

-

Stimulation of BMDCs (Day 9-10):

-

Harvest the immature BMDCs and plate them in a 96-well plate at a density of 1x10⁶ cells/mL.

-

Prepare dilutions of MIW815 in complete medium. A common effective concentration for stimulation is 5 µg/mL. [12]Include an untreated (vehicle) control.

-

Add the MIW815 solution to the cells and incubate for 24 hours at 37°C and 5% CO₂. [12][13]

-

-

Flow Cytometry Staining and Analysis (Day 10):

-

Harvest the cells and transfer to a 96-well U-bottom plate.

-

Wash the cells with cold FACS buffer.

-

Block Fc receptors by incubating cells with anti-CD16/32 antibody for 15 minutes on ice. [13] * Add the cocktail of fluorescently-labeled antibodies (e.g., anti-CD11c, anti-CD80, anti-CD86, anti-MHC II) and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

-

Data Interpretation:

-

Gate on the CD11c-positive population to analyze the dendritic cells.

-

Compare the median fluorescence intensity (MFI) and the percentage of positive cells for CD80, CD86, and MHC II between the MIW815-treated group and the vehicle control group.

-

A significant increase in the expression of these markers indicates successful DC maturation induced by the STING agonist.

-

Challenges and Future Directions

The clinical development of MIW815 highlighted several challenges for STING agonists. The limited efficacy of single-agent therapy suggests that overcoming tumor-induced immunosuppression may require combination strategies. [9]Furthermore, the intratumoral route of administration limits its application to accessible tumors.

Future research is focused on two key areas:

-

Novel Delivery Systems: To enable systemic administration and improve tumor targeting, novel delivery systems are being explored. Encapsulating MIW815 in cationic liposomes, for example, can protect it from degradation, improve its pharmacokinetic profile, and enhance its uptake by antigen-presenting cells. [1]2. Next-Generation Agonists: The development of new STING agonists with improved stability, higher potency, and different pharmacological profiles is an active area of research. These include non-cyclic dinucleotides and systemically available small molecules designed to provide a wider therapeutic window.

Conclusion

MIW815 (ADU-S100) is a pioneering synthetic cyclic dinucleotide that validated the STING pathway as a viable target for cancer immunotherapy. Its intelligent design provides enhanced stability and potent activation of both human and murine STING. While its clinical efficacy as a monotherapy delivered intratumorally was limited, MIW815 demonstrated clear on-target immune activation and a manageable safety profile. The insights gained from its development have been invaluable, paving the way for next-generation STING agonists and innovative delivery strategies that may yet unlock the full therapeutic potential of this powerful innate immune pathway.

References

-

Aduro Biotech and Novartis Present Results from Ongoing Phase 1b Study of STING Agonist ADU-S100 (MIW815) in Combination with Anti-PD-1 Monoclonal Antibody Spartalizumab (PDR001) in Patients with Advanced Solid Tumors or Lymphomas. (2019). GlobeNewswire. [Link]

-

Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research. [Link]

-

Novartis. (2022). A trial to learn more about the safety of receiving MIW815 (ADU-S100) together with PDR001 in participants with advanced or metastatic solid tumors or lymphomas. novctrd.com. [Link]

-

The Potential of STING Agonists Is Explored in Cancer. (2022). Targeted Oncology. [Link]

-

Meric-Bernstam, F., et al. (2019). Phase Ib study of MIW815 (ADU-S100) in combination with spartalizumab (PDR001) in patients (pts) with advanced/metastatic solid tumors or lymphomas. Journal of Clinical Oncology. [Link]

-

Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. PubMed. [Link]

-

Sweis, R. F., et al. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. Clinical Cancer Research. [Link]

-

Chinook Therapeutics, Inc. (2021). Safety and Efficacy of MIW815 (ADU-S100) +/- Ipilimumab in Patients With Advanced/Metastatic Solid Tumors or Lymphomas. ClinicalTrials.gov. [Link]

-

My Cancer Genome. (2020). Clinical Trial: NCT02675439. [Link]

-

ADU-S100 (MIW815). Chemietek. [Link]

-

ADU-S100. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Chen, Q., et al. (2023). Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. MDPI. [Link]

-

Mellett, M., et al. (2019). STING pathway agonism as a cancer therapeutic. PMC. [Link]

-

In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming. (2025). bioRxiv. [Link]

-

In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming. (2025). PMC. [Link]

-

In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming. (2025). ResearchGate. [Link]

-

STING agonists drive recruitment and intrinsic type I interferon responses in monocytic lineage cells for optimal anti-tumor immunity. (2025). The Journal of Immunology. [Link]

-

Protein Nanovaccines Co-Delivering STING Agonists for Enhanced Dendritic Cell Activation and Antitumor Immunity. (2026). ACS Applied Materials & Interfaces. [Link]

-

The STING Pathway and Cancer. (2018). Technology Networks. [Link]

-

Sweis, R. F., et al. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. PMC. [Link]

-

Tumor cell-intrinsic STING pathway activation leads to robust induction of Type III Interferons and contributes to the. AACR. [Link]

Sources

- 1. targetedonc.com [targetedonc.com]

- 2. mdpi.com [mdpi.com]

- 3. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]

- 4. ADU-S100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Aduro Biotech and Novartis Present Results from Ongoing [globenewswire.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. caymanchem.com [caymanchem.com]

- 8. technologynetworks.com [technologynetworks.com]

- 9. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Preclinical Characterization and Translational Potential of MIW815 (ADU-S100): A Technical Guide

Executive Summary

MIW815 (ADU-S100) represents a first-generation, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2] Unlike endogenous STING ligands (e.g., 2'3'-cGAMP) which are rapidly hydrolyzed by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1), MIW815 is chemically stabilized via phosphorothioate modifications.[1] Preclinical data demonstrate that MIW815 activates all major human STING variants (R232, H232, HAQ) and murine STING, inducing a potent type I interferon (IFN) response.[1]

This guide synthesizes the core preclinical data supporting MIW815's mechanism of action, in vivo efficacy in syngeneic tumor models, and pharmacokinetic profile. It serves as a reference for researchers designing STING-targeted immunotherapies.[1]

Chemical & Mechanistic Basis[1]

Chemical Structure and Design

MIW815 is a synthetic analog of cyclic di-AMP (c-di-AMP) engineered for enhanced stability and affinity.[1]

-

Chemical Identity: Rp,Rp-dithio-2',3'-cyclic di-AMP (also referred to as ML RR-S2 CDA).[1][3]

-

Stereochemistry: The Rp,Rp stereoisomer configuration at the thiophosphate internucleotide linkages confers resistance to enzymatic hydrolysis by ENPP1.

-

Linkage Topology: Unlike bacterial c-di-AMP (which typically possesses two 3'-5' linkages), MIW815 incorporates a mixed linkage (2'-5', 3'-5') architecture mimicking endogenous mammalian 2'3'-cGAMP.[1] This structural feature is critical for high-affinity binding to the STING binding pocket, which undergoes a conformational "lid closure" upon ligand binding.

Mechanism of Action (MOA)

Upon intratumoral administration, MIW815 enters the cytosol and binds to the STING dimer located on the endoplasmic reticulum (ER). This binding event triggers a conformational change that recruits TANK-binding kinase 1 (TBK1), leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1] Translocation of phospho-IRF3 to the nucleus drives the transcription of Type I interferons (IFN-

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by MIW815.

Caption: MIW815 activates the STING-TBK1-IRF3 axis, driving type I IFN production and CD8+ T cell priming.[1]

In Vitro Pharmacology

Potency Across STING Variants

A critical differentiator for MIW815 is its ability to activate multiple human STING alleles, addressing the genetic diversity in human populations.

| Assay Type | Cell Line / Target | Readout | Potency (EC50 / Kd) |

| Binding Affinity | Human STING (R232) | Thermal Shift (Kd) | ~4.6 µM |

| Reporter Assay | HEK293T (hSTING R232) | IFN- | ~233 nM |

| Reporter Assay | HEK293T (hSTING R232) | IRF Pathway | ~88 nM |

| Cellular Activity | THP-1 (Human Monocytes) | IRF3 Activation | ~3.0 µg/mL (Free Drug)* |

*Note: The micromolar potency in THP-1 cells for free drug reflects limited cytosolic access without transfection agents. Liposomal formulations or permeabilization significantly enhance apparent potency into the nanomolar range.

Cytokine Profiling

In human peripheral blood mononuclear cells (PBMCs), MIW815 induces a distinct cytokine signature characterized by high levels of IFN-

In Vivo Efficacy & Immunology[4][5][6][7][8]

Syngeneic Tumor Models

The therapeutic efficacy of MIW815 has been extensively validated in murine models, particularly B16-F10 (melanoma), CT26 (colon carcinoma), and 4T1 (breast carcinoma).[1]

Key Findings:

-

Abscopal Effect: Intratumoral (IT) injection into a single flank tumor results in the regression of both the injected tumor and non-injected distal tumors.

-

Immune Memory: Mice cured of CT26 tumors reject re-challenge with CT26 cells, indicating the formation of durable, tumor-specific immunological memory.

-

Mechanism of Clearance: Efficacy is abrogated in

andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Combination Strategies

MIW815 monotherapy often shows limited durability in "cold" tumors (e.g., B16-F10).[1] However, combination with immune checkpoint inhibitors (ICIs) yields synergistic effects.[1][4]

| Combination Agent | Tumor Model | Outcome vs. Monotherapy | Mechanism |

| Anti-PD-1 | CT26, B16-F10 | Significantly enhanced survival; Complete Response (CR) rates >70% | STING activation upregulates PD-L1 on tumor cells; Anti-PD-1 prevents T-cell exhaustion.[1] |

| Anti-CTLA-4 | 4T1 | Eradication of primary and metastatic lesions | Enhanced priming of T cells in draining lymph nodes. |

Experimental Workflow Visualization

The following diagram outlines a standard preclinical efficacy study design for MIW815 in a bilateral tumor model.

Caption: Standard bilateral tumor model workflow to assess abscopal efficacy and immunological memory.

Pharmacokinetics (PK) & Safety

PK Profile[1]

-

Absorption: Rapid absorption from the intratumoral injection site.

-

Half-life (

): Short terminal half-life in plasma (~24 minutes in humans/primates; rapid clearance in mice).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Systemic Exposure: Despite IT administration, "leakage" into systemic circulation occurs, leading to transient spikes in serum cytokines (IL-6, TNF-

) peaking at ~2-6 hours post-dose.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Safety Considerations

-

Local Effects: High doses (>50-100 µ g/mouse ) can cause rapid tumor necrosis leading to ulceration or local vascular collapse.[1]

-

Systemic Toxicity: The "cytokine sink" effect implies that while systemic cytokines indicate target engagement, excessive levels can lead to weight loss and transient morbidity in mice.

Detailed Experimental Protocols

Protocol A: In Vitro STING Reporter Assay (HEK293T)

Objective: To determine the

-

Cell Preparation:

-

Use HEK293T cells stably expressing human STING (R232 variant) and an IFN-

promoter-driven Firefly Luciferase reporter.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Seed cells at

cells/well in 96-well plates in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO

-

-

Compound Preparation:

-

Stimulation:

-

Replace culture media with 100 µL of MIW815-containing media.[1]

-

Incubate for 16–24 hours.

-

-

Readout:

Protocol B: Therapeutic Efficacy in B16-F10 Melanoma Model

Objective: To assess tumor growth inhibition and abscopal effects in vivo.

-

Tumor Inoculation:

-

Cultured B16-F10 cells (log phase) are harvested and resuspended in PBS.[1]

-

Inject

cells subcutaneously (s.c.) into the right flank (primary tumor) andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> cells into the left flank (distal tumor) of C57BL/6 mice (Females, 6-8 weeks).

-

-

Randomization:

-

Treatment:

-

MIW815: Administer 50 µL intratumorally into the right flank tumor only on Days 10, 14, and 17.

-

Anti-PD-1: Administer intraperitoneally (IP) on Days 10, 14, 17, and 21.[1]

-

-

Data Collection:

References

-

Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Controls Specialized Non-redundant Dendritic Cell Subsets. Cell Reports. [1]

-

Ghaffari, A., et al. (2018).[1] STING agonist therapy in combination with PD-1 immune checkpoint blockade.[1][6] Journal for ImmunoTherapy of Cancer.[7]

-

Sivick, K. E., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[1] Cell Reports.

-

Meric-Bernstam, F., et al. (2022).[1] Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[1][8] Clinical Cancer Research.

-

Kraman, M., et al. (2020).[1] Preclinical characterization of ALG-031048, a novel STING agonist with potent anti-tumor activity in mice (Comparison with ADU-S100).[1] Cancer Research (AACR Abstract).

Sources

The STING Agonist ML RR-S2 CDA Ammonium Salt: A Technical Guide to its Patented Immunotherapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Activator of Innate Immunity

ML RR-S2 CDA ammonium salt, also known by its developmental codes ADU-S100 and MIW815, is a synthetic cyclic dinucleotide (CDN) that has emerged as a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] Its unique structural features, specifically the dithio modification of the phosphate bridge, confer enhanced stability and potent immunostimulatory activity, positioning it as a promising candidate for cancer immunotherapy.[1] This guide provides an in-depth technical overview of ML RR-S2 CDA ammonium salt, including its mechanism of action, patented intellectual property, and practical considerations for its use in preclinical research.

Table 1: Compound Identification and Chemical Properties

| Identifier | Value |

| Systematic Name | [P(R)]-5'-O-[(R)-hydroxymercaptophosphinyl]-P-thioadenylyl-(2'→5')-adenosine, cyclic nucleotide, diammonium salt |

| Synonyms | ADU-S100, MIW815, 2'3'-c-di-AM(PS)2 (Rp,Rp) ammonium salt |

| Molecular Formula | C20H22N10O10P2S2 • 2NH4 |

| CAS Number | 1638750-96-5 |

| Molecular Weight | 724.6 g/mol |

Mechanism of Action: Harnessing the STING Pathway for Anti-Tumor Immunity

ML RR-S2 CDA ammonium salt exerts its powerful immunomodulatory effects by directly targeting and activating the STING protein, a central mediator of the innate immune response to cytosolic DNA. The STING pathway is a critical link between the detection of cellular stress or pathogens and the induction of a robust anti-tumor immune response.

The activation of the STING pathway by ML RR-S2 CDA ammonium salt initiates a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β) and a host of pro-inflammatory cytokines and chemokines.[3] This orchestrated response leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment. The subsequent infiltration of these activated immune effectors can lead to the targeted destruction of cancer cells.

Caption: STING Pathway Activation by ML RR-S2 CDA Ammonium Salt.

Patented Intellectual Property: Composition of Matter and Therapeutic Use

The core intellectual property surrounding ML RR-S2 CDA ammonium salt is encapsulated in U.S. Patent 9,724,408 , titled "Methods and compositions for activation of STING." This patent, assigned to Aduro Biotech, Inc., provides broad claims covering the composition of matter of a class of cyclic dinucleotides, including the specific structure of ADU-S100 (ML RR-S2 CDA).

The key claims of this patent encompass:

-

Composition of Matter: The patent specifically claims cyclic dinucleotide compounds with dithio modifications at the phosphate bridge, which includes the Rp,Rp stereoisomer that constitutes ML RR-S2 CDA. This structural modification is a critical inventive step, as it confers enhanced stability against enzymatic degradation compared to natural CDNs.

-

Pharmaceutical Compositions: The patent covers pharmaceutical compositions comprising these modified CDNs, including ML RR-S2 CDA ammonium salt, and a pharmaceutically acceptable carrier.

-

Methods of Use: The patent claims methods for inducing an immune response in a subject by administering these compounds. This includes methods for treating cancer by administering the claimed cyclic dinucleotides.

The patent underscores the novelty and utility of ML RR-S2 CDA ammonium salt as a therapeutic agent, providing a strong foundation for its development as a cancer immunotherapy. Researchers and drug developers should be aware of this patent landscape when working with this compound.

Synthesis and Characterization: A Review of Methodologies

While a detailed, publicly available, step-by-step synthesis protocol for ML RR-S2 CDA ammonium salt is not readily found, the synthesis of phosphorothioate cyclic dinucleotides is a well-established field in medicinal chemistry.[4][5][6] The synthesis of this specific diastereomer would likely involve a multi-step process utilizing phosphoramidite chemistry, followed by a cyclization step and purification to isolate the desired Rp,Rp isomer.[4][5]

General Synthetic Strategy Outline:

-

Preparation of Protected Adenosine Monomers: The synthesis would begin with appropriately protected adenosine nucleosides to prevent unwanted side reactions.

-

Phosphoramidite Coupling: The protected adenosine monomers would be coupled using phosphoramidite chemistry to form a linear dinucleotide.

-

Sulfurization: A sulfurizing agent would be introduced to create the phosphorothioate linkages with the desired stereochemistry.

-

Cyclization: The linear dinucleotide would then be cyclized to form the cyclic structure.

-

Deprotection and Purification: All protecting groups would be removed, and the final compound would be purified, likely using high-performance liquid chromatography (HPLC), to yield the ML RR-S2 CDA ammonium salt.

Characterization:

The identity and purity of the synthesized ML RR-S2 CDA ammonium salt would be confirmed using a combination of analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure and confirm the stereochemistry of the phosphorothioate linkages.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Preclinical In Vivo Applications: Formulation and Administration

ML RR-S2 CDA ammonium salt has demonstrated significant anti-tumor efficacy in various preclinical cancer models.[2][3][7] For researchers planning in vivo studies, proper formulation and administration are critical for obtaining reproducible and meaningful results.

Table 2: Example Protocol for Intratumoral Administration in a Murine Model

| Step | Procedure | Rationale |

| 1. Reconstitution and Dilution | Reconstitute lyophilized ML RR-S2 CDA ammonium salt in sterile, endotoxin-free water or phosphate-buffered saline (PBS) to a stock concentration (e.g., 10 mg/mL).[1][8] Further dilute the stock solution with sterile PBS to the final desired concentration for injection (e.g., 50 µg/mL).[1][8] | Ensuring sterility and appropriate concentration is crucial for in vivo studies. |

| 2. Animal Model | Utilize a relevant syngeneic tumor model (e.g., CT26 colon carcinoma, B16 melanoma) in immunocompetent mice. | Syngeneic models are essential for studying the effects of immunotherapies. |

| 3. Tumor Implantation | Subcutaneously implant tumor cells into the flank of the mice and allow tumors to establish to a palpable size (e.g., 50-100 mm³). | Allows for accurate measurement of tumor growth and a target for intratumoral injection. |

| 4. Intratumoral Injection | Using a 27-30 gauge needle, slowly inject the formulated ML RR-S2 CDA ammonium salt directly into the center of the tumor. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL). | Direct intratumoral delivery maximizes local drug concentration and activation of the tumor microenvironment. |

| 5. Dosing Schedule | A typical dosing schedule might involve injections once or twice weekly for a specified number of weeks.[7] | The optimal dosing schedule may vary depending on the tumor model and experimental design. |

| 6. Monitoring | Monitor tumor growth using calipers at regular intervals. Overall animal health and survival should also be monitored. | Provides key efficacy data for the treatment. |

| 7. Endpoint Analysis | At the study endpoint, tumors and relevant tissues (e.g., lymph nodes, spleen) can be harvested for further analysis, such as flow cytometry, immunohistochemistry, or gene expression analysis. | To elucidate the immunological mechanisms of action. |

Causality in Experimental Choices: The choice of intratumoral administration is based on the rationale of achieving high local concentrations of the STING agonist within the tumor microenvironment, thereby maximizing the activation of innate immune cells at the site of the tumor and minimizing potential systemic toxicities.[2] The selection of a syngeneic tumor model is critical as it allows for the evaluation of the therapeutic efficacy in the context of a fully competent immune system, which is essential for an immunomodulatory agent like ML RR-S2 CDA ammonium salt.

Conclusion and Future Directions

ML RR-S2 CDA ammonium salt is a potent and stable STING agonist with a well-defined mechanism of action and a strong intellectual property position. Its ability to robustly activate the innate immune system and remodel the tumor microenvironment makes it a highly promising agent for cancer immunotherapy, both as a monotherapy and in combination with other therapeutic modalities such as checkpoint inhibitors. This technical guide provides a comprehensive overview for researchers and drug developers, highlighting the key scientific and practical considerations for working with this innovative immunotherapeutic compound. Future research will likely focus on optimizing delivery strategies, exploring novel combination therapies, and further elucidating the full therapeutic potential of ML RR-S2 CDA ammonium salt in a range of malignancies.

References

- Aduro Biotech, Inc. (2017). U.S. Patent No. 9,724,408. Washington, DC: U.S.

-

Chakraborty, M., et al. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. OncoImmunology, 10(1), 1886472. [Link]

-

Chakraborty, M., et al. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-Cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. ResearchGate. [Link]

-

Drakes, D. J., et al. (2019). A STING Agonist Given with OX40 Receptor and PD-L1 Modulators Primes Immunity and Reduces Tumor Growth in Tolerized Mice. Cancer Immunology Research, 7(10), 1663–1675. [Link]

-

Gaffney, B. L., Veliath, E., Zhao, J., & Jones, R. A. (2010). One-flask syntheses of c-di-GMP and the [Rp,Rp] and [Rp,Sp] thiophosphate analogs. Organic letters, 12(14), 3269–3271. [Link]

-

Gorbunov, Y. A., et al. (2020). Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms. Nucleic acids research, 48(4), 1645–1663. [Link]

-

Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research, 28(4), 677–688. [Link]

-

Sweis, R. F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. The Sweis Lab. [Link]

-

Yan, H., et al. (2010). New Approach for the Synthesis of c-di-GMP and Its Analogues. Synthesis, 2010(14), 2423-2430. [Link]

-